- Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors, World Intellectual Property Organization, , ,

Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)

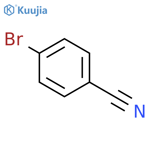

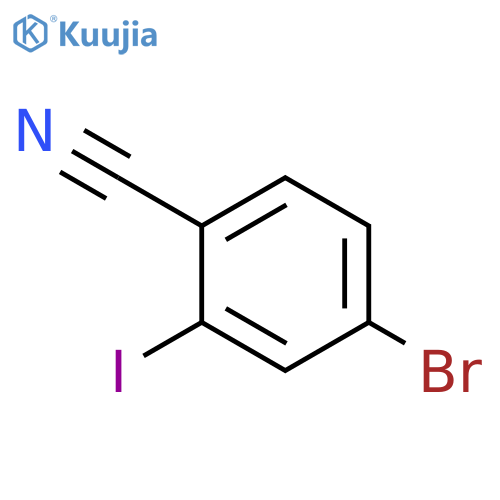

4-BROMO-2-IODOBENZONITRILE structure

Nome do Produto:4-BROMO-2-IODOBENZONITRILE

4-BROMO-2-IODOBENZONITRILE Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-BROMO-2-IODOBENZONITRILE

- 4-Bromo-2-iodobenzonitrile (ACI)

- Z1269171113

- 944276-67-9

- CS-0089796

- EN300-1721002

- MFCD09907887

- SY308255

- AKOS026751482

- DB-367452

- BS-50574

- H11197

- SCHEMBL16534885

-

- MDL: MFCD09907887

- Inchi: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H

- Chave InChI: AAUCVXUNVYKWPB-UHFFFAOYSA-N

- SMILES: N#CC1C(I)=CC(Br)=CC=1

Propriedades Computadas

- Massa Exacta: 306.84936g/mol

- Massa monoisotópica: 306.84936g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 0

- Complexidade: 162

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 23.8Ų

- XLogP3: 3

4-BROMO-2-IODOBENZONITRILE Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013032818-250mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 97% | 250mg |

$494.40 | 2023-08-31 | |

| Alichem | A013032818-500mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 97% | 500mg |

$863.90 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-25g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98% | 25g |

¥3829.00 | 2024-04-24 | |

| ChemScence | CS-0089796-250mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 250mg |

$45.0 | 2022-04-26 | |

| ChemScence | CS-0089796-1g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 1g |

$85.0 | 2022-04-26 | |

| ChemScence | CS-0089796-25g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 25g |

$862.0 | 2022-04-26 | |

| ChemScence | CS-0089796-10g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 10g |

$383.0 | 2022-04-26 | |

| TRC | B678775-50mg |

4-Bromo-2-Iodobenzonitrile |

944276-67-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-5g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98% | 5g |

¥1198.00 | 2024-04-24 | |

| abcr | AB512679-5 g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 5g |

€420.00 | 2022-07-29 |

4-BROMO-2-IODOBENZONITRILE Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 16 h, 70 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

Referência

- Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Nitric acid , Potassium nitrite Solvents: Water ; 0 °C; 60 min, 0 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C

Referência

- The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission properties, Physical Chemistry Chemical Physics, 2015, 17(29), 19096-19103

Método de produção 4

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 4 h, 70 °C; 2 h, 70 °C

Referência

- Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

Referência

- Preparation and use of magnesium amides, United States, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

Referência

- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480

Método de produção 7

Condições de reacção

1.1 Reagents: Magnesate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (… Solvents: Tetrahydrofuran ; 3 h, -20 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt

Referência

- Preparation and use of magnesium amides, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 72 h, 70 °C

Referência

- Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation, World Intellectual Property Organization, , ,

4-BROMO-2-IODOBENZONITRILE Raw materials

4-BROMO-2-IODOBENZONITRILE Preparation Products

4-BROMO-2-IODOBENZONITRILE Literatura Relacionada

-

Dongwook Lee,Xiao Ma,Jaehun Jung,Eun Jeong Jeong,Hossein Hashemi,Avi Bregman,John Kieffer,Jinsang Kim Phys. Chem. Chem. Phys. 2015 17 19096

944276-67-9 (4-BROMO-2-IODOBENZONITRILE) Produtos relacionados

- 2138361-56-3(5-(trifluoromethyl)-3-({2-(trimethylsilyl)ethylsulfanyl}methyl)-1,2,4-oxadiazole)

- 2320219-54-1(N-(1-{3-tert-butyl-1,2,4triazolo4,3-bpyridazin-6-yl}azetidin-3-yl)-N-methylacetamide)

- 1805635-77-1(Methyl 5-cyano-4-difluoromethoxy-2-(difluoromethyl)benzoate)

- 1343095-52-2(3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine)

- 1016703-61-9(1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid)

- 941921-64-8(2-2-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(oxolan-2-yl)methylacetamide)

- 696638-26-3(2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide)

- 2171222-07-2((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid)

- 2418648-53-8(N-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)oxirane-2-carboxamide)

- 1638771-65-9(7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE

Pureza:99%/99%

Quantidade:5g/25g

Preço ($):186.0/552.0